2-Acetylbenzaldehyde
Overview
Description
2-Acetylbenzaldehyde is a chemical compound with the molecular formula C9H8O2 . It has an average mass of 148.159 Da and a monoisotopic mass of 148.052429 Da .
Synthesis Analysis
2-Acetylbenzaldehyde can be synthesized by reacting benzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction produces the desired product along with acetic acid as a byproduct.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Acetylbenzaldehyde are not detailed in the search results, it’s important to note that understanding the movement of electrons during chemical reactions is key to understanding the reactions of organic compounds .
Physical And Chemical Properties Analysis
2-Acetylbenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 268.8±23.0 °C at 760 mmHg, and a flash point of 99.6±19.6 °C . It has 2 freely rotating bonds, and its molar refractivity is 43.0±0.3 cm3 . Its polar surface area is 34 Å2, and its molar volume is 132.6±3.0 cm3 .
Scientific Research Applications
2-Acetylbenzaldehyde has been used in selective reduction reactions, particularly in the protection of formyl groups using sodium bisulfite and solid supports (ChiharaTeiji et al., 1981).
It plays a role in the Mannich annulation reaction for synthesizing 3-aminoindan-1-one derivatives, providing a simple and efficient method under mild conditions (Y. Zhang et al., 2019).
The compound is significant in atmospheric chemistry, particularly in the study of photolysis and OH radical reactions of aromatic carbonyl compounds (Lin Wang et al., 2006).
2-Acetylbenzaldehyde has been studied for its photo-isomerization properties, especially in the formation of lactones through ketene intermediates (S. Fröbel et al., 2015).
It is used in actinometry studies for understanding photochemical properties in different environments (E. S. Galbavy et al., 2010).
The compound is involved in the chemoselective synthesis of thioacetals, demonstrating its versatility in organic synthesis (C. Wiles et al., 2007).
Research has been conducted on the reaction mechanisms involving 2-Acetylbenzaldehyde, such as its acetalization with methanol (M. Yusuf et al., 2022).
It serves as a building block for generating functionalized polycyclic compounds, highlighting its role in complex compound synthesis (Huanhuan Wang et al., 2012).
2-Acetylbenzaldehyde-derived Schiff bases have been used to obtain Zn(II) chelates with antibacterial properties (Z. Chohan et al., 2003).
Studies on solvent-mediated catalysis and proton-shuttling in the formation of 3-methylphthalide from ketene intermediates highlight its significance in photochemical processes (O. Weingart et al., 2018).
Safety And Hazards
When handling 2-Acetylbenzaldehyde, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Future Directions
properties
IUPAC Name |
2-acetylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEAMZDXUCYOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178955 | |
Record name | 2-Acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylbenzaldehyde | |
CAS RN |
24257-93-0 | |
Record name | 2-Acetylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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